Cas no 938001-06-0 (6-(furan-2-yl)-3-phenyl-1,2oxazolo5,4-bpyridine-4-carbohydrazide)

6-(furan-2-yl)-3-phenyl-1,2oxazolo5,4-bpyridine-4-carbohydrazide Chemical and Physical Properties
Names and Identifiers
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- 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide
- 6-(furan-2-yl)-3-phenyl-1,2oxazolo5,4-bpyridine-4-carbohydrazide
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- MDL: MFCD08558227
- Inchi: 1S/C17H12N4O3/c18-20-16(22)11-9-12(13-7-4-8-23-13)19-17-14(11)15(21-24-17)10-5-2-1-3-6-10/h1-9H,18H2,(H,20,22)
- InChI Key: FXKOADZFLHEFEU-UHFFFAOYSA-N
- SMILES: C12ON=C(C3=CC=CC=C3)C1=C(C(NN)=O)C=C(C1=CC=CO1)N=2
Computed Properties
- Exact Mass: 320.091
- Monoisotopic Mass: 320.091
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 457
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 107A^2
6-(furan-2-yl)-3-phenyl-1,2oxazolo5,4-bpyridine-4-carbohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-231269-0.25g |
6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbohydrazide |
938001-06-0 | 95% | 0.25g |
$149.0 | 2024-06-20 | |
Chemenu | CM530273-5g |
6-(Furan-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide |
938001-06-0 | 97% | 5g |
$690 | 2024-07-19 | |
Chemenu | CM530273-1g |
6-(Furan-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide |
938001-06-0 | 97% | 1g |
$230 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357520-1g |
6-(Furan-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide |
938001-06-0 | 97% | 1g |
¥6926.00 | 2024-04-24 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD516064-5g |
6-(Furan-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide |
938001-06-0 | 97% | 5g |
¥3948.0 | 2024-04-17 | |
Enamine | EN300-231269-5.0g |
6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbohydrazide |
938001-06-0 | 95% | 5.0g |
$1115.0 | 2024-06-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357520-10g |
6-(Furan-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide |
938001-06-0 | 97% | 10g |
¥29772.00 | 2024-04-24 | |
Enamine | EN300-231269-0.05g |
6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbohydrazide |
938001-06-0 | 95% | 0.05g |
$69.0 | 2024-06-20 | |
Enamine | EN300-231269-5g |
6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbohydrazide |
938001-06-0 | 5g |
$1115.0 | 2023-09-15 | ||
Enamine | EN300-231269-1g |
6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbohydrazide |
938001-06-0 | 1g |
$385.0 | 2023-09-15 |
6-(furan-2-yl)-3-phenyl-1,2oxazolo5,4-bpyridine-4-carbohydrazide Related Literature
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
Additional information on 6-(furan-2-yl)-3-phenyl-1,2oxazolo5,4-bpyridine-4-carbohydrazide
Introduction to 6-(furan-2-yl)-3-phenyl-1,2oxazolo[5,4-bpyridine-4-carbohydrazide) (CAS No. 938001-06-0)
6-(furan-2-yl)-3-phenyl-1,2oxazolo[5,4-bpyridine-4-carbohydrazide, identified by its CAS number 938001-06-0, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazolobipyridine class, a scaffold known for its versatile biological activities and potential therapeutic applications. The presence of both furan and phenyl substituents in its molecular structure contributes to its unique chemical properties and reactivity, making it a promising candidate for further exploration in drug discovery.
The 1,2oxazolo[5,4-bpyridine core of this molecule is particularly noteworthy, as it combines the structural features of two distinct heterocyclic systems: the oxazole ring and the bipyridine moiety. This dual functionality has been shown to enhance binding affinity and selectivity in various biological targets, including enzymes and receptors involved in critical metabolic pathways. The 4-carbohydrazide group at the terminal position further expands the compound's potential for chemical modification and functionalization, enabling the development of derivatives with tailored pharmacological profiles.
In recent years, there has been a growing interest in heterocyclic compounds as pharmacophores due to their ability to mimic natural product scaffolds and exhibit diverse biological activities. Studies have demonstrated that oxazolobipyridines can interact with a wide range of targets, including kinases, proteases, and ion channels. The furan-2-yl substituent in 6-(furan-2-yl)-3-phenyl-1,2oxazolo[5,4-bpyridine-4-carbohydrazide) is particularly noteworthy for its ability to influence electronic properties and binding interactions. This feature has been exploited in the design of molecules targeting specific disease pathways.
One of the most compelling aspects of this compound is its potential application in oncology research. Preliminary studies have suggested that derivatives of oxazolobipyridines can inhibit the activity of tyrosine kinases, which are overexpressed in many cancer cell lines. The phenyl group in the molecule may contribute to enhanced binding affinity by providing hydrophobic interactions with the target protein. Furthermore, the carbohydrazide moiety offers a site for covalent bond formation with biomolecules, which could be leveraged for targeted drug delivery systems.
The synthesis of 6-(furan-2-yl)-3-phenyl-1,2oxazolo[5,4-bpyridine-4-carbohydrazide) involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of the furan ring necessitates careful consideration of electrophilic substitution reactions to achieve regioselectivity. Similarly, the installation of the phenyl group requires protection-deprotection strategies to prevent unwanted side reactions. The final step involves the addition of the carbohydrazide functionality, which must be performed under anhydrous conditions to avoid decomposition.
Recent advances in computational chemistry have facilitated the rapid screening of virtual libraries containing this compound and its derivatives. Molecular docking studies have revealed promising interactions between 6-(furan-2-yl)-3-phenyl-1,2oxazolo[5,4-bpyridine-4-carbohydrazide) and key biological targets such as VEGFR and PDGFR kinases. These findings support further experimental validation and optimization efforts aimed at developing novel anticancer agents.
The potential therapeutic applications of this compound extend beyond oncology. Research has indicated that oxazolobipyridines may also exhibit antimicrobial and anti-inflammatory properties. The unique structural features of this molecule allow it to modulate multiple signaling pathways simultaneously, which could be advantageous for treating complex diseases characterized by dysregulated inflammation or infection.
In conclusion,6-(furan-2-yl)-3-phenyl-1,2oxazolo[5,4-bpyridine-4-carbohydrazide (CAS No. 938001-06) represents a structurally intriguing compound with significant potential for pharmaceutical development. Its combination of bioactive moieties and synthetic accessibility makes it an attractive candidate for further investigation. As research continues to uncover new biological targets and therapeutic strategies,this molecule is poised to play a crucial role in advancing drug discovery efforts across multiple disease areas.
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